BGC 20-1531 hydrochloride
Description
Prostaglandin (B15479496) E2 (PGE2) is a lipid compound derived from arachidonic acid that is involved in a wide array of biological functions. benthamscience.com Its effects are mediated through four distinct G-protein-coupled receptor subtypes, designated EP1, EP2, EP3, and EP4. nih.govwikipedia.org These receptors are distributed differently across tissues and activate specific intracellular signaling pathways, leading to a diverse range of physiological and pathological responses, including inflammation, pain, fever, and tumor growth. benthamscience.comnih.gov
In the field of biomedical research, the EP4 receptor has emerged as a significant therapeutic target. nih.gov It is frequently upregulated in various disease states, particularly in cancer, where it plays a role in stimulating cell proliferation, migration, invasion, and metastasis. benthamscience.comnih.gov The EP4 receptor is also implicated in inflammatory processes. benthamscience.comnih.gov Consequently, the development of selective antagonists for the EP4 receptor is a promising strategy for investigating and potentially controlling these conditions. nih.gov
The availability of selective EP4 receptor antagonists has greatly advanced the understanding of PGE2-mediated processes. nih.gov These molecules serve as critical research tools, allowing scientists to dissect the specific contributions of the EP4 signaling pathway in various disease models. nih.gov By blocking the PGE2-EP4 interaction, researchers can explore the downstream consequences in both cellular and whole-organism systems. nih.gov A number of EP4 receptor antagonists are in various stages of development and clinical investigation for conditions ranging from cancer to inflammatory diseases. benthamscience.comwikipedia.org
Properties
Molecular Formula |
C26H24N2O6S.HCl |
|---|---|
Molecular Weight |
529 |
Synonyms |
Alternative Name: PGN 1531 |
Origin of Product |
United States |
Molecular and Receptor Pharmacology of Bgc 20 1531 Hydrochloride
Characterization of Receptor Binding and Affinity
The interaction of BGC 20-1531 with the EP₄ receptor has been quantified using various assay formats, establishing its high-affinity binding and competitive nature.
Radioligand Binding Assays for EP₄ Receptor Affinity (Kᵢ Values)
Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In these studies, BGC 20-1531 demonstrated a high affinity for the human EP₄ receptor.
Membrane binding studies using human embryonic kidney (HEK-293 EBNA) cells stably expressing recombinant human EP₄ receptors showed that BGC 20-1531 effectively displaced the radiolabeled endogenous ligand, [³H]-PGE₂. nih.gov The resulting inhibition constant (Kᵢ) values from various studies are consistently in the low nanomolar range, indicating potent binding. Reported Kᵢ values for BGC 20-1531 at the EP₄ receptor include:
Cellular and Biochemical Mechanisms of Action of Bgc 20 1531 Hydrochloride
Modulation of Intracellular Signaling Pathways
BGC 20-1531 exerts its effects by modulating key intracellular signaling molecules and cascades that are normally activated by the EP4 receptor.
A primary consequence of EP4 receptor activation by its ligand, PGE2, is the stimulation of adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). nih.govplos.org BGC 20-1531 has been shown to be a competitive antagonist of this process. nih.gov In cellular assays, it dose-dependently antagonizes the accumulation of cAMP induced by PGE2. caymanchem.comcaymanchem.comchemicalbook.combiomol.com Studies have demonstrated that increasing concentrations of BGC 20-1531 lead to a surmountable, competitive antagonism of PGE2-mediated cAMP accumulation. nih.gov This inhibitory action confirms that BGC 20-1531 directly blocks the initial signaling event following PGE2 binding to the EP4 receptor. nih.govnih.gov
The elevation of intracellular cAMP typically leads to the activation of downstream signaling effectors, most notably Protein Kinase A (PKA). nih.govplos.org The signaling pathway initiated by the EP4 receptor involves coupling to the Gs protein, which activates adenylyl cyclase, generates cAMP, and subsequently activates PKA. nih.govmedchemexpress.comnih.govplos.org By blocking the EP4 receptor and preventing the upstream accumulation of cAMP, BGC 20-1531 effectively inhibits the activation of PKA. nih.govplos.orgplos.org For instance, the stimulatory effect of PGE2 on the Na+/K+ ATPase in HepG2 cells, which is dependent on PKA activation, is completely abolished in the presence of BGC 20-1531. nih.govplos.org However, some research suggests this inhibition may be specific to certain cellular compartments, as one study found that BGC 20-1531 prevented global PKA activation by PGE2 but did not inhibit PKA activity specifically associated with the plasma membrane. biorxiv.org
Studies in Recombinant Cell Systems
To precisely elucidate the mechanism of action of BGC 20-1531 at its specific target, researchers have utilized recombinant cell systems that isolate the human EP4 receptor.
A key model system for characterizing BGC 20-1531 has been Human Embryonic Kidney 293 (HEK293) cells, specifically the Epstein-Barr Nuclear Antigen (EBNA) variant, which have been engineered to stably express the human EP4 receptor. caymanchem.comcaymanchem.comnih.govchemicalbook.com This system provides a controlled environment to study the interaction of the compound with its target receptor in isolation, without the confounding presence of other prostanoid receptor subtypes. nih.govnih.gov Functional assays measuring cAMP accumulation in these transfected HEK-293 cells have been instrumental in confirming the antagonistic activity of BGC 20-1531 at the human EP4 receptor. nih.gov
Studies using HEK293 cells expressing the human EP4 receptor have demonstrated that BGC 20-1531 causes a dose-dependent, rightward shift in the concentration-response curve for PGE2-stimulated cAMP accumulation. nih.gov This competitive antagonism is a hallmark of a receptor antagonist. A Schild analysis of this interaction yielded a slope of 0.95, which is close to unity, further confirming competitive antagonism. nih.gov The analysis provided an estimated mean pKB value of 7.6, indicating a high affinity of BGC 20-1531 for the EP4 receptor. nih.govncats.io
| Parameter | Value | Cell System | Reference |
|---|---|---|---|
| Antagonism of PGE2-induced cAMP accumulation | Dose-dependent | HEK293 EBNA cells expressing human EP4 receptors | caymanchem.com, chemicalbook.com, caymanchem.com |
| Antagonism Type | Competitive | HEK293 EBNA cells expressing human EP4 receptors | nih.gov |
| pKB | 7.6 | HEK293 EBNA cells expressing human EP4 receptors | nih.gov |
| Schild Slope | 0.95 | HEK293 EBNA cells expressing human EP4 receptors | nih.gov |
Receptor Coupling and Signal Transduction Investigations
BGC 20-1531 is a highly selective antagonist for the EP4 receptor subtype. rndsystems.comtocris.com Radioligand binding studies have confirmed its nanomolar affinity for the human EP4 receptor. nih.gov It exhibits high selectivity for EP4 over other prostanoid receptors, including EP2 and EP3, with Ki values of 11.7 nM for EP4, and >10,000 nM for both EP2 and EP3. caymanchem.comcaymanchem.comglpbio.com The EP4 receptor transduces its signal by coupling to a stimulatory G-protein (Gs). nih.govplos.orgnih.govplos.org Upon agonist binding, the Gs protein activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. nih.govplos.org BGC 20-1531 functions by competitively binding to the EP4 receptor, thereby preventing PGE2 from initiating this signaling cascade. nih.gov By blocking the Gs-protein-mediated signal transduction, BGC 20-1531 prevents the subsequent rise in intracellular cAMP and the activation of PKA. nih.govnih.govplos.org
| Receptor | Ki (nM) | Reference |
|---|---|---|
| EP4 | 11.7 | caymanchem.com, caymanchem.com |
| EP4 | 3 | ncats.io, rndsystems.com, tocris.com |
| EP2 | >10,000 | caymanchem.com, caymanchem.com, glpbio.com |
| EP3 | >10,000 | caymanchem.com, caymanchem.com, glpbio.com |
G-Protein Coupling Mechanisms Associated with EP4 Receptor Antagonism
The EP4 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the stimulatory G-protein, Gs. Activation of the EP4 receptor by its endogenous ligand, PGE2, initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP, in turn, activates protein kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.
This compound functions as a competitive antagonist at the EP4 receptor. This means that it binds to the same site on the receptor as PGE2 but does not activate it. By occupying the binding site, BGC 20-1531 prevents PGE2 from binding and initiating the Gs-protein-coupled signaling pathway. Research has demonstrated that BGC 20-1531 effectively antagonizes PGE2-induced cAMP accumulation in cells expressing human EP4 receptors. This inhibitory action on the PGE2/EP4/cAMP signaling axis is a cornerstone of its pharmacological activity.
The selectivity of BGC 20-1531 for the EP4 receptor is a key feature of its biochemical profile. It exhibits high affinity for the EP4 receptor while showing significantly lower affinity for other prostanoid receptors, including EP1, EP2, and EP3. This selectivity is crucial as it minimizes off-target effects that could arise from interactions with other receptor systems.
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Binding Affinity (pKi) | ~8.5 | Indicates high affinity of the compound for the EP4 receptor. | |
| Functional Antagonism (pKB) | 7.6 | Measures the potency of the antagonist in functional assays, specifically its ability to inhibit PGE2-stimulated cAMP accumulation. |
Subcellular Localization of Receptor Activity and Signaling Domains
The functional consequences of EP4 receptor activation are intricately linked to its subcellular localization. Research indicates that the EP4 receptor is not statically located on the cell surface but can undergo dynamic changes in its localization in response to agonist stimulation.
Studies have shown that in the absence of an agonist, a significant population of EP4 receptors resides in the Golgi apparatus. Upon stimulation with PGE2, the EP4 receptor can translocate from the Golgi to the plasma membrane. This agonist-induced trafficking to the cell surface is a critical step for the receptor to interact with its extracellular ligand and initiate downstream signaling cascades.
As an antagonist, this compound is expected to interfere with these agonist-driven processes. By blocking the binding of PGE2 to the EP4 receptor, BGC 20-1531 would prevent the conformational changes in the receptor that are necessary for its trafficking from the Golgi to the plasma membrane. Consequently, the receptor would remain in its inactive state within the intracellular compartment, unable to engage in cell surface signaling.
Furthermore, in differentiated neuronal cells, EP4 receptors have been observed to localize to growth cones, suggesting a role in neuronal development and signaling. The presence of EP4 receptors in these specialized subcellular domains highlights the spatial regulation of their signaling. The antagonistic action of BGC 20-1531 would also extend to these localized receptor populations, inhibiting their function in specific cellular compartments.
| Condition | Primary Subcellular Localization | Signaling Status | Effect of this compound | Reference |
|---|---|---|---|---|
| Basal (Unstimulated) | Golgi Apparatus | Inactive | Maintains receptor in an inactive state. | |
| PGE2 Stimulation | Plasma Membrane, Growth Cones (in neurons) | Active | Prevents agonist-induced translocation and subsequent signaling. |
Preclinical in Vitro Research Applications and Findings
Vascular Biology Research
In vitro studies using isolated human tissues have been crucial in characterizing the vascular effects of BGC 20-1531 hydrochloride. This research has centered on its ability to counteract the vasodilatory effects of prostaglandin (B15479496) E₂ (PGE₂), a key mediator implicated in migraine headaches.
This compound has been demonstrated to be a potent and competitive antagonist of PGE₂-induced vasodilation in isolated human arterial rings that are relevant to migraine pathophysiology. Current time information in Manila, PH.nih.govnih.govnih.gov In preparations of human middle cerebral and middle meningeal arteries, PGE₂ typically induces a concentration-dependent relaxation. Current time information in Manila, PH. Pre-incubation of these arterial rings with this compound resulted in a surmountable competitive antagonism of the PGE₂-induced vasorelaxant response. Current time information in Manila, PH.
The antagonist potency of this compound at native human EP₄ receptors in these tissues has been quantified, yielding pKB values that are consistent with its high affinity for the recombinant human EP₄ receptor. Current time information in Manila, PH.nih.gov This confirms that its mechanism of action in these vascular tissues is mediated through the blockade of EP₄ receptors. Current time information in Manila, PH.nih.gov
Furthermore, research has shown that this compound can rapidly and completely reverse an already established vasorelaxant response to PGE₂. Current time information in Manila, PH. In human middle cerebral arterial rings where vasodilation was pre-induced by PGE₂, the addition of this compound (1 µmol·L⁻¹) caused a swift and full reversal of this relaxation. Current time information in Manila, PH. A similar rapid reversal was also observed in human middle meningeal artery preparations. Current time information in Manila, PH.
| Vascular Bed | Receptor Target | Measured Potency (pKB) |
|---|---|---|
| Middle Cerebral Artery | Native Human EP₄ | 7.8 |
| Middle Meningeal Artery | Native Human EP₄ | 7.6 |
The antagonistic effects of this compound on PGE₂-induced responses appear to be highly specific to certain vascular beds. While it potently antagonized PGE₂-induced vasodilatation in human middle cerebral and meningeal arteries, it was found to have no effect on similar responses induced by PGE₂ in isolated human coronary, pulmonary, or renal arteries. Current time information in Manila, PH.nih.govdntb.gov.ua This selectivity suggests a differential functional role or expression of EP₄ receptors in mediating PGE₂ effects across the human vasculature and highlights the compound's targeted action on the cerebral circulation. Current time information in Manila, PH.
Cellular Models of Inflammatory Processes
This compound has been utilized as a pharmacological tool in cellular models to investigate the role of EP₄ receptor signaling in inflammatory processes.
The compound has been employed to dissect cellular signaling pathways activated by the pro-inflammatory mediator PGE₂. In a study using the human colonic adenocarcinoma cell line Caco-2, PGE₂ was shown to stimulate Na+/K+ ATPase activity. jfda-online.com The application of this compound completely abolished this PGE₂-induced stimulation, confirming that the effect was mediated specifically through the EP₄ receptor. jfda-online.com
In another cellular model using human Schwann cells (hSCs), this compound was used to differentiate the signaling pathways of EP₂ and EP₄ receptors. It was demonstrated that the compound effectively blocked membrane-confined cyclic adenosine (B11128) monophosphate (cAMP) formation that was induced by PGE₂, indicating its utility in probing the specific contribution of EP₄ receptor activation to downstream second messenger signaling in response to pro-inflammatory stimuli.
The reviewed preclinical in vitro literature does not provide specific data on the direct modulation of inflammatory biomarker expression, such as cytokines (e.g., Interleukin-6) or chemokines, by this compound in cell culture systems.
Nociceptive Signaling in Isolated Tissue and Cell Preparations
This compound has been instrumental in preclinical models exploring the mechanisms of nociceptive signaling. Research suggests that PGE₂, a major proalgesic mediator, evokes pain-like responses through multiple EP receptor subtypes. In vitro and related ex vivo studies have used this compound to isolate the contribution of the EP₄ receptor to these phenomena.
In studies investigating pain-like responses, this compound was shown to dose-dependently abolish non-evoked nociception induced by PGE₂. However, it had only a marginal or no effect on the mechanical allodynia (pain hypersensitivity) component of the PGE₂ response, which was instead mediated by the EP₂ receptor. This selective blockade highlights the distinct roles of EP₄ and EP₂ receptors in different modalities of pain signaling and establishes this compound as a critical tool for distinguishing these pathways in isolated cell and tissue preparations.
Studies on Peripheral Nociceptor Sensitization in Isolated Systems
In vitro research has been crucial in elucidating the mechanisms by which prostaglandin E2 (PGE2) contributes to pain by sensitizing peripheral nociceptors, the specialized sensory neurons that detect noxious stimuli. Sensitization involves a reduction in the activation threshold and an increase in the response magnitude to harmful stimuli. Studies utilizing isolated systems, such as cultured sensory neurons, have implicated the prostanoid EP4 receptor as a key player in this process.
Research indicates that the EP4 receptor subtype is involved in the excitation and sensitization of nociceptors induced by PGE2. In vitro experiments have demonstrated that the application of PGE2 to isolated sensory neurons leads to their sensitization. The role of the EP4 receptor in this phenomenon has been investigated using selective antagonists like this compound. Findings from these studies suggest that the EP4 receptor is responsible for mediating the early and transient nociceptive effects of PGE2. By blocking the EP4 receptor with BGC 20-1531, researchers have observed an attenuation of these initial pain signals in isolated systems, highlighting the receptor's role in initiating the pain cascade at the peripheral level.
Role of EP4 Receptor in Specific Cell Types
Research on EP4 Receptor Function in Schwann Cells
Recent research has extended the investigation of EP4 receptor function to include glial cells, specifically Schwann cells, which envelop peripheral nerve fibers and are increasingly recognized for their role in pain modulation. In vitro studies using cultured human Schwann cells (hSCs) have shown that these cells express EP4 receptors and respond to PGE2.
The activation of EP4 receptors on Schwann cells by PGE2 leads to a measurable increase in intracellular signaling molecules, particularly cyclic adenosine monophosphate (cAMP). This effect was confirmed through experiments where the increase in cAMP was attenuated by the application of the selective EP4 antagonist, BGC 20-1531. Furthermore, research has linked the activation of EP4 receptors on these cells to specific pain responses. While the EP2 receptor appears to mediate delayed and sustained mechanical allodynia, the EP4 receptor is implicated in the early, transient phase of nociception. Experiments demonstrated that pretreatment with BGC 20-1531 dose-dependently abolished the non-evoked nociceptive behaviors induced by PGE2, pinpointing a distinct functional role for the EP4 receptor in Schwann cells.
Table 1: Effect of BGC 20-1531 on PGE2-Induced Responses in Schwann Cells
| Experimental Condition | Measured Outcome | Effect of BGC 20-1531 | Source |
|---|---|---|---|
| PGE2 application to human Schwann cells | Global cAMP formation | Attenuated the increase | |
| PGE2-induced nociception model | Non-evoked pain behavior | Abolished the response | |
| PGE2-induced allodynia model | Mechanical allodynia | Produced marginal or no reduction |
Insights into Receptor Distribution and Function in Defined Cellular Contexts
In vitro studies on defined cell types like human Schwann cells (hSCs) and human embryonic kidney (HEK) 293T cells have provided significant insights into the dynamic processes of EP4 receptor distribution and function following activation. A key finding is the differential trafficking of EP2 and EP4 receptors upon stimulation with PGE2.
Experiments using fluorescently tagged receptors revealed that while the EP2 receptor remains at the plasma membrane after PGE2 exposure, the EP4 receptor undergoes robust endocytosis, meaning it is internalized into the cell. This internalization of the EP4 receptor is a critical aspect of its function, as it influences the duration and location of downstream signaling. This process was observed in both hSCs and HEK 293T cells expressing the receptor.
Furthermore, investigations into the subcellular location of signaling events showed that PGE2 stimulation leads to a concentration- and time-dependent increase in global cAMP levels within hSCs. The use of BGC 20-1531 confirmed that this global cAMP elevation is partly mediated by the EP4 receptor, as the antagonist attenuated the response. This contrasts with EP2-mediated signaling, which appears more confined to specific nanodomains at the plasma membrane. These findings in specific cellular contexts underscore a sophisticated regulatory mechanism where the spatial distribution of the EP4 receptor dictates its functional signaling output.
Table 2: Cellular Distribution and Signaling of EP4 Receptor
| Cell Type | Receptor | Stimulant | Key Finding | Source |
|---|---|---|---|---|
| Human Schwann Cells (hSCs) | EP4 | PGE2 | Undergoes robust endocytosis (internalization) | |
| HEK 293T Cells | EP4 | PGE2 | Undergoes robust endocytosis (internalization) | |
| Human Schwann Cells (hSCs) | EP4 | PGE2 | Contributes to global increase in cAMP |
Preclinical in Vivo Research Applications and Findings
Pharmacodynamic Studies in Animal Models
Pharmacodynamic assessments in animal models have been crucial in characterizing the in vivo activity of BGC 20-1531 hydrochloride, particularly its effects on vascular responses mediated by prostaglandin (B15479496) E2 (PGE2).
In vivo studies in anesthetized canine models have been instrumental in evaluating the pharmacodynamic properties of BGC 20-1531. nih.gov Research demonstrated that PGE2 induces increases in carotid blood flow (CBF) and decreases in carotid resistance. glpbio.comchemicalbook.comsanbio.nl Intravenous administration of BGC 20-1531 resulted in a dose-dependent antagonism of the PGE2-induced increase in canine carotid blood flow. nih.govncats.io This model was utilized to predict responses in human cranial vasculature, as PGE2 is known to relax canine cranial vessels, and BGC 20-1531 effectively inhibited this relaxant effect. nih.gov The compound was found to prevent these PGE2-induced hemodynamic changes with an ID50 value of 5 mg/kg in dogs. glpbio.comchemicalbook.comsanbio.nl These studies confirmed that BGC 20-1531 acts as a selective EP4 receptor antagonist in a living system, with its effects being dependent on both the dose and the plasma concentration of the drug. nih.gov
Table 1: Effect of BGC 20-1531 on Canine Carotid Hemodynamics
| Parameter | Effect of PGE2 Administration | Effect of BGC 20-1531 Pre-treatment | Reference |
|---|---|---|---|
| Carotid Blood Flow | Increase | Dose-dependent antagonism of the increase | nih.gov, ncats.io, glpbio.com, chemicalbook.com |
The primary mechanism of BGC 20-1531 demonstrated in vivo is the competitive antagonism of physiological responses induced by PGE2. nih.gov PGE2 is a key mediator of vasodilation, particularly in the cranial vasculature, which is implicated in migraine headaches. nih.govnih.gov In canine models, BGC 20-1531 effectively counteracted PGE2-induced vasodilation, as evidenced by its ability to block the increase in carotid blood flow. nih.govfujifilm.com This antagonistic action is selective for the EP4 receptor. While human studies using a PGE2 headache model did not show prevention of headache or arterial dilation with BGC 20-1531, this was potentially due to not all volunteers reaching putative therapeutic exposures. nih.govregionh.dk The preclinical canine studies, however, clearly established the compound's capacity to antagonize PGE2-induced vascular effects in vivo. nih.gov
Mechanistic Investigations in Animal Models of Pain and Inflammation
Research has extended to mouse models of pain and inflammation to investigate the role of EP4 receptor antagonism by BGC 20-1531 in these conditions.
In mouse models, the role of EP4 receptor antagonism in pain has been explored using BGC 20-1531. biorxiv.orgbiorxiv.org Studies investigating nociceptive responses found that BGC 20-1531 dose-dependently abolished non-evoked nociception (pain without a stimulus) induced by both PGE2 and the selective EP4 agonist L-902,688. biorxiv.orgbiorxiv.org This finding highlights the specific role of the EP4 receptor in mediating this type of pain response. biorxiv.orgbiorxiv.org
Conversely, BGC 20-1531 produced only a marginal or no reduction in mechanical allodynia (pain from a normally non-painful stimulus) that was evoked by PGE2. biorxiv.orgbiorxiv.org These results suggest a differential role for the EP4 receptor in various pain modalities, with it being more critical for non-evoked nociceptive responses than for PGE2-induced mechanical allodynia in these models. biorxiv.org
Table 2: Modulation of Nociceptive Responses by BGC 20-1531 in Mouse Models
| Nociceptive Response | Inducing Agent | Effect of BGC 20-1531 | Reference |
|---|---|---|---|
| Non-evoked Nociception | PGE2 | Abolished (dose-dependently) | biorxiv.org, biorxiv.org |
| Non-evoked Nociception | L-902,688 (EP4 agonist) | Abolished (dose-dependently) | biorxiv.org, biorxiv.org |
The anti-inflammatory potential of BGC 20-1531 has been assessed in preclinical inflammatory pain models, such as those induced by carrageenan and Complete Freund's Adjuvant (CFA). biorxiv.org In these mouse models, EP4 antagonism with BGC 20-1531 did not reduce the robust and sustained allodynia. biorxiv.org Furthermore, investigations into key inflammatory markers revealed that BGC 20-1531 also failed to reduce other inflammatory responses. biorxiv.org Specifically, it did not inhibit paw edema or the increase in inflammatory markers such as leukocyte myeloperoxidase (MPO), interleukin 1-β (IL-1β), and tumor necrosis factor-α (TNFα). biorxiv.org This suggests that under these experimental conditions, the selective blockade of the EP4 receptor by BGC 20-1531 does not significantly impact these specific inflammatory pathways. biorxiv.org
Table 3: Assessment of Anti-inflammatory Effects of BGC 20-1531 in Mouse Models
| Inflammatory Model | Inflammatory Marker/Response | Effect of BGC 20-1531 | Reference |
|---|---|---|---|
| Carrageenan / CFA | Mechanical Allodynia | No reduction | biorxiv.org |
| Carrageenan / CFA | Paw Edema | No change | biorxiv.org |
| Carrageenan / CFA | Myeloperoxidase (MPO) | No change | biorxiv.org |
| Carrageenan / CFA | Interleukin 1-β (IL-1β) | No change | biorxiv.org |
Exploration in Other Preclinical Disease Models
The primary application of BGC 20-1531 in preclinical disease models has been for migraine headache. nih.govnih.gov The compound's ability to antagonize PGE2-induced cerebral vasodilation, a contributor to migraine pain, has been a key focus. nih.govncats.io The canine carotid hemodynamics model was specifically used to characterize drugs believed to act via a vascular mechanism relevant to migraine. nih.gov The effectiveness of BGC 20-1531 in this model supported its potential to alleviate migraine symptoms that arise from cerebral vasodilation, leading to its progression into clinical development for this indication. nih.gov
Research Applications in Oncology Models (focusing on prostaglandin-mediated tumor processes)
This compound, as a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), has been investigated in preclinical oncology research for its potential to counteract prostaglandin-mediated tumor processes. Elevated levels of PGE2, produced by the cyclooxygenase-2 (COX-2) enzyme, are frequently observed in various malignancies and are associated with tumor progression. nih.govfrontiersin.org The EP4 receptor, often upregulated in cancer cells, plays a crucial role in mediating the pro-tumorigenic effects of PGE2. frontiersin.orgwikipedia.org
Research has established that the activation of the PGE2/EP4 signaling axis contributes to multiple facets of cancer progression, including tumor cell proliferation, migration, invasion, and metastasis. frontiersin.orgnih.gov Furthermore, this pathway is implicated in promoting angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels), which are critical for tumor growth and spread. nih.govmdpi.com The EP4 receptor also plays a significant role in creating an immunosuppressive tumor microenvironment. nih.gov It can modulate the function of various immune cells, including inhibiting the activity of Natural Killer (NK) cells and promoting the development of myeloid-derived suppressor cells (MDSCs), which suppress T-cell responses against the tumor. frontiersin.orgnih.gov
EP4 antagonists are being investigated to block these pro-tumorigenic pathways. nih.govpatsnap.com Studies have shown that antagonism of the EP4 receptor can inhibit the proliferation and invasiveness of cancer cells, such as in breast cancer models. wikipedia.org In preclinical models, EP4 antagonists have demonstrated the ability to inhibit metastasis. frontiersin.org One study has specifically cited the use of this compound in research concerning tumor-derived lysophosphatidic acid and its effect on blunting protective Type I Interferon responses in ovarian cancer, highlighting its application in investigating the complex interplay of signaling pathways within the tumor microenvironment.
Table 1: Preclinical Findings of EP4 Receptor Antagonism in Oncology Models
| Model/Area of Study | Key Findings Related to EP4 Antagonism | Associated Prostaglandin-Mediated Process | Reference |
|---|---|---|---|
| General Cancer Cell Lines | Inhibition of cancer cell proliferation and growth. | Cell Proliferation | frontiersin.orgspandidos-publications.com |
| Breast Cancer Models | Inhibition of tumor cell migration, invasion, and metastasis. Reduction in angiogenesis and lymphangiogenesis. | Metastasis, Angiogenesis | wikipedia.orgnih.govmdpi.com |
| Prostate Cancer Models | Inhibition of cell growth and invasion. | Cell Proliferation, Invasion | spandidos-publications.com |
| Various Tumor Models | Blockade of the induction of myeloid-derived suppressor cells (MDSCs) and M2 macrophages. | Immune Evasion | frontiersin.org |
| Ovarian Cancer Research | Used to investigate the role of tumor-derived lipids in suppressing interferon responses. | Immune Suppression |
Investigations in Models of Bone Restoration and Repair, Muscular Dystrophy, and Other Inflammatory Conditions
The therapeutic potential of modulating the EP4 receptor extends to non-oncological conditions, including bone diseases, muscular dystrophy, and various inflammatory disorders.
Bone Restoration and Repair: The EP4 receptor is a key mediator of the bone-forming (anabolic) effects of PGE2. nih.govresearchgate.net Studies have demonstrated that selective EP4 receptor agonists can stimulate bone formation, prevent bone loss, and restore bone mass and strength in animal models of osteoporosis and fracture healing. nih.govpnas.org Activation of EP4 on osteoblasts (bone-building cells) is believed to be the primary mechanism for these effects. researchgate.netbohrium.com While research has largely focused on agonists to promote bone growth, the role of EP4 antagonists like this compound is being explored from a mechanistic standpoint to better understand the intricacies of bone remodeling.
Muscular Dystrophy: Recent research has highlighted the involvement of the PGE2/EP4 pathway in skeletal muscle biology. Studies have shown that EP4 receptors are expressed in muscle tissues and are upregulated in mouse models of Duchenne muscular dystrophy (DMD), particularly in infiltrating macrophages. mdpi.com PGE2 has been found to promote the proliferation of skeletal muscle myoblasts (precursor cells) through the activation of the EP4 receptor. nih.gov Antagonism of the EP4 receptor in these preclinical models led to an inhibition of myoblast growth. nih.gov While another study suggested the contribution of EP4 to the self-renewal of human myogenic progenitors is small, these findings collectively point to the EP4 receptor as a potential target for investigation in the context of muscle regeneration and diseases like muscular dystrophy. nih.gov
Other Inflammatory Conditions: The pro-inflammatory roles of PGE2 are well-established, and the EP4 receptor is a significant mediator of these effects. patsnap.com Consequently, EP4 antagonists have been evaluated in various models of inflammation. This compound has been used in preclinical models of inflammatory pain. biorxiv.orgbiorxiv.org In these studies, it was shown to reduce nociception (the sensory nervous system's response to harmful stimuli) that is directly evoked by PGE2. biorxiv.org Research in models of colitis, an inflammatory bowel disease, has also shown that EP4 receptor antagonists can be protective. wikipedia.org Furthermore, a study investigating the effects of sphingosine-1-phosphate on colonic ion transport used this compound to confirm that the effects of PGE2 were mediated specifically through the EP4 receptor. researchgate.net
Table 2: Preclinical Findings of EP4 Receptor Modulation in Other Conditions
| Condition/Model | Compound Type Investigated | Key Findings | Reference |
|---|---|---|---|
| Bone Healing/Osteoporosis | EP4 Agonists | Stimulated bone formation and restored bone mass. | nih.govpnas.org |
| Muscular Dystrophy | EP4 Agonists & Antagonists | EP4 receptor is upregulated; its activation promotes myoblast proliferation, while antagonism inhibits it. | mdpi.comnih.gov |
| Inflammatory Pain | EP4 Antagonist (BGC 20-1531) | Abolished non-evoked nociception induced by PGE2. | biorxiv.org |
| Colitis (Inflammatory Bowel Disease) | EP4 Antagonists | Demonstrated protective effects in animal models. | wikipedia.org |
| Colonic Ion Transport | EP4 Antagonist (BGC 20-1531) | Confirmed PGE2 signaling occurs via the EP4 receptor in Caco-2 cells. | researchgate.net |
Advanced Methodologies in Bgc 20 1531 Hydrochloride Research
Computational Chemistry and Molecular Modeling
Computational approaches are instrumental in understanding the molecular interactions that govern the binding of ligands to their receptor targets. For the EP4 receptor, these methods provide critical insights into the binding mode of antagonists like BGC 20-1531, facilitating the design of new and improved molecules.
In silico docking simulations are performed using homology models of the prostanoid EP4 receptor to predict how antagonists bind within the receptor's active site. sciforum.netsciforum.net These computational studies place the ligand into the three-dimensional structure of the receptor's binding pocket to identify the most likely binding orientation and interaction patterns. sciforum.net Docking results for potent EP4 ligands reveal key interactions with specific amino acid residues. sciforum.net For instance, hydrogen bonds with residues such as Thr175, His181, and Asp311, as well as hydrophobic interactions with residues like Ala314 and Tyr186, are often identified as crucial for ligand binding. sciforum.netsciforum.net These studies help to rationalize the high affinity and selectivity of antagonists and provide a framework for understanding how compounds like BGC 20-1531 achieve their potent effects at the molecular level. sciforum.net
| Interaction Type | Key Amino Acid Residues in EP4 Receptor |
| Hydrogen Bonding | Asp311, Ser95, Ser103, Thr175, His181 sciforum.netsciforum.net |
| Hydrophobic Interactions | Tyr186, Ala314 sciforum.netsciforum.net |
| π-π Stacking | Tyr186 sciforum.net |
Structure-based ligand design is a powerful methodology that utilizes the three-dimensional structural information of a target protein to design and optimize inhibitors. nih.gov This approach involves dynamically assembling molecular building blocks within the receptor's active site in a computational simulation. nih.gov By understanding the architecture of the EP4 receptor's binding site, researchers can rationally design antagonists that fit precisely and form optimal interactions, enhancing properties like potency and selectivity. This process allows for the iterative refinement of a chemical series to improve its pharmacological profile. The insights gained from in silico docking studies directly inform this design and optimization process, guiding the synthesis of novel compounds with potentially superior characteristics. sciforum.netnih.gov
Analytical Techniques for Research Sample Quantification
Accurate quantification of BGC 20-1531 hydrochloride in biological samples is essential for pharmacokinetic and pharmacodynamic studies. To achieve this, highly sensitive and specific analytical methods are employed.
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the definitive method for determining the plasma concentration of BGC 20-1531 in research settings. nih.govnih.gov This technique offers high sensitivity and selectivity, allowing for the precise quantification of the compound even at very low concentrations. sciex.com The method involves first separating BGC 20-1531 from other plasma components using liquid chromatography. nih.govuu.nl The separated compound is then ionized and detected by a tandem mass spectrometer, which measures a specific mass-to-charge ratio transition unique to the molecule, ensuring accurate identification and quantification. nih.govuu.nl This approach is fundamental for correlating the concentration of BGC 20-1531 in circulation with its observed pharmacological effects. nih.gov
| Analytical Method | Application | Matrix | Key Features |
| LC-MS/MS | Quantification of BGC 20-1531 | Plasma nih.govnih.gov | High sensitivity, High selectivity, Accurate quantification for pharmacokinetic analysis sciex.comnih.gov |
High-Performance Liquid Chromatography (HPLC) is a standard analytical technique used to assess the purity of this compound. tocris.combio-techne.com Vendor specifications frequently cite HPLC as the method to confirm that the compound meets high purity standards, often ≥98%. tocris.combio-techne.comrndsystems.com This ensures the quality and reliability of the material used in research experiments. Gas chromatography (GC) is generally not employed for the analysis of BGC 20-1531, as the technique is better suited for volatile and thermally stable compounds; a large, complex molecule like BGC 20-1531 is not readily analyzed by GC. cenmed.com
| Analytical Method | Application | Reported Purity |
| HPLC | Purity assessment of this compound research compound | ≥98% tocris.combio-techne.com |
Genetic and Cellular Manipulation Techniques
To study the specific interaction of BGC 20-1531 with its target, researchers use genetically modified cell lines that provide a controlled environment for functional assays. These cellular systems are crucial for characterizing the compound's antagonist activity.
One of the primary tools used in this research is the HEK293 EBNA cell line, which has been genetically engineered to stably express the recombinant human EP4 receptor. caymanchem.comnih.gov These cells serve as a reliable in vitro model to measure the functional consequences of receptor activation and blockade. A key assay involves stimulating these cells with Prostaglandin (B15479496) E2 (PGE2), the natural ligand for the EP4 receptor, which leads to an accumulation of intracellular cyclic AMP (cAMP). caymanchem.comnih.gov Researchers then use this system to demonstrate that BGC 20-1531 can dose-dependently antagonize this PGE2-induced cAMP accumulation, confirming its mechanism as an EP4 receptor antagonist. caymanchem.com
| Cell Line | Genetic Modification | Assay | Finding with BGC 20-1531 |
| HEK293 EBNA | Stable expression of human EP4 prostanoid receptor caymanchem.comnih.gov | PGE2-stimulated cAMP accumulation caymanchem.comnih.gov | Dose-dependent antagonism of PGE2-induced cAMP accumulation caymanchem.com |
| Human Middle Cerebral/Meningeal Arteries | Native EP4 receptors | PGE2-induced vasorelaxation | Reverses PGE2-induced vasorelaxation (Kb = 15.85 nM) caymanchem.com |
Application in Receptor Knockout or Gene Silencing Studies (e.g., using AAV vectors for selective gene silencing in specific cell types)
The combination of pharmacological antagonism with genetic manipulation offers a powerful approach to dissect the precise roles of receptors in complex biological systems. While global knockout mouse models have been instrumental, they can sometimes be confounded by developmental compensation or the inability to distinguish cell-type-specific effects. To overcome these limitations, researchers have turned to more refined techniques such as conditional knockouts and targeted gene silencing using adeno-associated virus (AAV) vectors. This compound has proven invaluable in studies that utilize these genetic tools to investigate the function of the EP4 receptor.
A notable example of this integrated approach can be found in pain research, where the specific contributions of EP4 receptors in different cell types of the peripheral nervous system were investigated. In one study, AAV vectors were used to selectively silence the gene encoding the EP4 receptor (Ptger4) in dorsal root ganglion (DRG) neurons of mice. This cell-specific gene silencing allowed researchers to distinguish the function of neuronal EP4 receptors from those on other cells, such as Schwann cells.
In this context, this compound was used as a pharmacological tool to further probe the role of the EP4 receptor in nociception. The study found that silencing the EP4 receptor in DRG neurons significantly inhibited the non-evoked nociceptive responses induced by prostaglandin E2 (PGE2). This genetic finding was corroborated by the pharmacological data, where local administration of BGC 20-1531 also abolished PGE2-induced non-evoked nociception. By using BGC 20-1531 in parallel with AAV-mediated gene silencing, the researchers could confidently attribute the observed analgesic effect to the blockade of neuronal EP4 receptors. This approach, summarized in the table below, highlights the synergy between genetic and pharmacological tools in validating drug targets and elucidating their mechanisms of action.
| Methodology | Cell Type Targeted | Key Finding with BGC 20-1531 | Reference |
|---|---|---|---|
| AAV-mediated shRNA silencing of Ptger4 | Dorsal Root Ganglion (DRG) Neurons | Dose-dependently abolished non-evoked nociception induced by PGE2 and the EP4 agonist L-902, confirming the role of neuronal EP4 in this response. |
Live-Cell Imaging Techniques for Receptor Localization and Signaling Dynamics
Live-cell imaging techniques have revolutionized the study of cellular processes by allowing researchers to visualize molecular events in real-time within their native environment. In the context of this compound research, these methods have been instrumental in understanding the spatial and temporal dynamics of EP4 receptor signaling.
One area where live-cell imaging has provided significant insights is in the study of downstream signaling cascades following EP4 receptor activation. For instance, confocal microscopy has been used to track the movement of proteins involved in EP4 receptor signaling. In a study investigating the regulation of the Na+/K+ ATPase by PGE2 in HepG2 cells, researchers used a green fluorescent protein (GFP)-tagged Na+/K+ ATPase α1 subunit to visualize its localization within the cell. Time-lapse imaging on live cells revealed the dynamic movement of GFP-Na+/K+ ATPase α1-positive vesicles, including their budding and fusion with the plasma membrane. Treatment with PGE2 was shown to increase the abundance of the Na+/K+ ATPase at the cell membrane, an effect that was completely abolished by pre-treatment with this compound. This use of live-cell imaging, in conjunction with the selective antagonism of BGC 20-1531, provided direct visual evidence that the PGE2-induced trafficking of the Na+/K+ ATPase to the cell surface is mediated by the EP4 receptor.
Another powerful live-cell imaging technique employed in EP4 receptor research is Förster Resonance Energy Transfer (FRET). FRET-based biosensors can be used to monitor intracellular signaling molecules, such as cyclic AMP (cAMP) and protein kinase A (PKA), in real-time and with spatial resolution. In human Schwann cells, FRET biosensors were used to measure both global and plasma membrane-associated cAMP and PKA activity in response to PGE2. This compound was used to dissect the contribution of the EP4 receptor to these signaling events. The study found that while BGC 20-1531 could attenuate the global increase in cAMP and PKA activity induced by PGE2, it did not affect the increase in cAMP and PKA activity specifically at the plasma membrane. This differential effect, revealed through live-cell FRET imaging, suggests a compartmentalization of EP4 receptor signaling, where distinct pools of receptors may be coupled to different downstream effectors.
The table below summarizes key findings from live-cell imaging studies that have utilized this compound.
| Imaging Technique | Biological Process Investigated | Key Finding with BGC 20-1531 | Reference |
|---|---|---|---|
| Confocal Microscopy (GFP-tagged protein) | Trafficking of Na+/K+ ATPase | Blocked the PGE2-induced increase in Na+/K+ ATPase abundance at the plasma membrane, confirming EP4 receptor mediation. | |
| FRET-based Biosensors (cAMP and PKA) | Compartmentalization of EP4 receptor signaling | Attenuated global, but not plasma membrane-associated, PGE2-induced increases in cAMP and PKA activity. |
These advanced methodologies, combining the precision of genetic tools and the dynamic insights from live-cell imaging with the specificity of pharmacological agents like this compound, are pushing the boundaries of our understanding of EP4 receptor biology.
Future Research Directions and Unanswered Questions
Elucidation of Broader EP4 Receptor Pleiotropy and Interplay with Other Receptors
The prostanoid EP4 receptor, the primary target of BGC 20-1531 hydrochloride, exhibits pleiotropy, meaning it can produce multiple physiological effects. Future research will need to further dissect these diverse roles in different tissues and disease states. Understanding the interplay between the EP4 receptor and other prostanoid receptors, such as EP2 and EP3, is also critical. rndsystems.commedchemexpress.com this compound's high selectivity makes it an invaluable tool for isolating the specific contributions of the EP4 receptor in these complex signaling cascades. rndsystems.combio-techne.com Investigating the potential for heterodimerization of the EP4 receptor with other G-protein coupled receptors could reveal novel signaling platforms and therapeutic targets.
Development of Novel Research Probes and Derivatization Strategies
While this compound is a potent antagonist, the development of new research probes based on its structure could further enhance our understanding of EP4 receptor biology. medchemexpress.com Strategies could include the synthesis of fluorescently labeled or biotinylated derivatives to visualize receptor localization and trafficking within cells. Additionally, the creation of photoaffinity probes could help identify interacting proteins and downstream signaling partners of the EP4 receptor. These tools would be instrumental in mapping the intricate molecular machinery regulated by this receptor.
Exploration of Combinatorial Approaches in Preclinical Mechanistic Studies
Investigating the effects of this compound in combination with other pharmacological agents could uncover synergistic or antagonistic interactions that have therapeutic relevance. For instance, in preclinical pain models, combining this compound with antagonists of other pro-inflammatory mediators could reveal more effective strategies for pain management. dntb.gov.ua Similarly, in cancer research, exploring its use alongside conventional chemotherapeutics or immunotherapies could lead to novel combination therapies that target tumor growth and the tumor microenvironment.
Unraveling the Role of this compound in Modulating Complex Biological Networks
The EP4 receptor is implicated in a wide range of biological processes, from inflammation and pain to immune responses and tissue regeneration. Future studies using systems biology approaches, such as transcriptomics and proteomics, in conjunction with this compound treatment, could provide a comprehensive view of the biological networks modulated by EP4 receptor antagonism. This could lead to the identification of novel biomarkers for disease and new therapeutic indications for EP4 antagonists.
Application in New In Vitro and In Vivo Models Beyond Current Scope
The majority of preclinical research with this compound has focused on its potential as a treatment for migraine. medchemexpress.comncats.ionih.gov However, its potent and selective EP4 antagonism suggests its utility in a broader range of in vitro and in vivo models. For example, its effects could be explored in models of inflammatory bowel disease, rheumatoid arthritis, and various cancers where prostaglandin (B15479496) E2 and the EP4 receptor are known to play a role. researchgate.net Studies in these new models will be crucial for expanding the potential therapeutic applications of this compound and other EP4 antagonists. For instance, research has already shown its utility in studying PGE2-induced allodynia and nociception in mice. biorxiv.orgbiorxiv.org
Chemical and Physical Properties
| Property | Value |
| Formal Name | 4-[[4-(5-methoxy-2-pyridinyl)phenoxy]methyl]-5-methyl-N-[(2-methylphenyl)sulfonyl]-2-furancarboxamide, monohydrochloride |
| CAS Number | 1962928-26-2 rndsystems.comcaymanchem.com |
| Molecular Formula | C26H24N2O6S.HCl rndsystems.com |
| Molecular Weight | 529.0 g/mol rndsystems.comcaymanchem.com |
| Purity | ≥98% rndsystems.comcaymanchem.com |
| Solubility | Soluble to 100 mM in DMSO rndsystems.com |
Pharmacological Data
| Parameter | Value | Receptor |
| Ki | 3 nM rndsystems.combio-techne.comncats.io | Human EP4 |
| pKi | 7.9 | Human recombinant EP4 nih.gov |
| pKb | 7.6 | Prostanoid EP4 medchemexpress.com |
| Selectivity | >2500-fold over EP2 and EP3 rndsystems.combio-techne.comncats.io | EP4 vs EP2/EP3 |
Q & A
Q. What is the molecular mechanism of BGC 20-1531 hydrochloride, and how does its selectivity for EP4 receptors influence experimental design?
this compound is a potent and selective antagonist of the prostaglandin E2 receptor subtype 4 (EP4), with Ki values of 11.7 nM for EP4 versus >10,000 nM for EP2 and EP3 receptors . This high selectivity necessitates careful validation of receptor specificity in assays. Researchers should employ competitive binding assays using EP4-transfected cell lines and include controls for EP2/EP3 to confirm target engagement. Functional assays (e.g., cAMP modulation) should corroborate binding data to ensure mechanistic clarity .
Q. What standardized protocols are recommended for handling this compound in cellular assays?
To ensure compound stability, store lyophilized this compound in a desiccator at -20°C, protected from light. Reconstitute in DMSO (≤10 mM stock) and avoid repeated freeze-thaw cycles. For cellular studies (e.g., HepG2 cells), pre-treat cells with serum-free medium for 24 hours to minimize interference from endogenous prostaglandins. Include vehicle controls (DMSO ≤0.1%) and co-treatment with EP4 agonists (e.g., PGE2) to validate antagonism .
Q. How can researchers verify the purity and structural integrity of this compound in experimental setups?
Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 220–280 nm) to assess purity (>98%). Mass spectrometry (ESI-MS) should confirm the molecular ion peak ([M+H]+) at 415.2 Da. Cross-reference with the CAS registry (1962928-26-2) and batch-specific certificates of analysis from suppliers .
Advanced Research Questions
Q. What experimental strategies mitigate off-target effects of this compound in complex biological systems?
(i) Receptor profiling : Screen against a panel of 100+ GPCRs using radioligand displacement assays to rule out cross-reactivity. (ii) Genetic validation : Use EP4-knockout models or siRNA-mediated EP4 silencing to confirm phenotype specificity. (iii) Dose-response curves : Establish EC50/IC50 values across multiple cell lines (e.g., HEK-293, HepG2) to identify cell-type-dependent variability .
Q. How should researchers address contradictory data in studies investigating this compound’s modulation of Na+/K+ ATPase activity?
Contradictory results, such as enhanced ATPase activity in HepG2 cells (e.g., 120% increase with 10 µM BGC 20-1531 + L-826266 ), may arise from:
- Crosstalk with calcium signaling : Measure intracellular Ca2+ flux (Fluo-4 AM dye) to assess indirect effects.
- Receptor heterodimerization : Co-immunoprecipitate EP4 with other receptors (e.g., β-adrenergic) to identify confounding interactions.
- Assay conditions : Standardize ATPase activity measurements using ouabain-sensitive phosphate release assays .
Q. What computational and hybrid modeling approaches enhance the interpretation of this compound’s pharmacological effects?
Integrate machine learning (ML) with biochemical data to predict off-target interactions. For example:
- Train ML models on EP4 antagonist datasets to identify structural motifs linked to unintended effects.
- Combine with biogeochemical (BGC) modeling to simulate cellular signaling dynamics under varying ligand concentrations . Validate predictions using high-content imaging (e.g., ERK phosphorylation kinetics) .
Methodological Best Practices
Q. How should researchers design dose-response studies to account for this compound’s nonlinear pharmacokinetics?
- Use logarithmic dosing (1 nM–100 µM) in triplicate.
- Include positive controls (e.g., ONO-AE3-208 for EP4 antagonism) and normalize responses to baseline activity.
- Apply the Hill equation to fit data and calculate cooperativity coefficients .
Q. What statistical frameworks are robust for analyzing synergistic effects of this compound in combination therapies?
- Chou-Talalay method : Calculate combination indices (CI) for BGC 20-1531 with agents like SC-51089 (EP1 antagonist) to quantify synergy (CI < 1) or antagonism (CI > 1).
- ANOVA with post-hoc Tukey tests : Compare mean ATPase activity across treatment groups (e.g., PGE2 vs. PGE2 + BGC 20-1531) .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in accordance with OSHA standards?
- Wear nitrile gloves, lab coats, and safety goggles.
- Use fume hoods for weighing and dissolution.
- Dispose of waste via EPA-approved incineration (≥1200°C) .
Q. How should researchers document experimental workflows to ensure reproducibility?
- Follow the Beilstein Journal of Organic Chemistry guidelines: Detail synthesis, characterization, and assay conditions in supplementary files.
- Use version-controlled electronic lab notebooks (ELNs) to track reagent lot numbers and instrument calibration dates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
